

Paromomycin Combination Therapies for Visceral Leishmaniasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Visceral leishmaniasis (VL), a severe systemic disease caused by Leishmania species, remains a significant public health concern in many parts of the world. The evolution of drug resistance to traditional monotherapies has necessitated the development of combination treatment regimens. **Paromomycin**, an aminoglycoside antibiotic with proven antileishmanial activity, has emerged as a key component in these combination strategies. This guide provides a detailed comparison of **paromomycin**-based combination therapies, supported by experimental data, for researchers, scientists, and drug development professionals.

Efficacy and Safety of Paromomycin Combination Regimens

Clinical trials have demonstrated the high efficacy of **paromomycin** in combination with other antileishmanial drugs, offering shorter treatment durations and improved safety profiles compared to older monotherapies. The most studied combinations include **paromomycin** with miltefosine, sodium stibogluconate, and liposomal amphotericin B.

Quantitative Comparison of Clinical Trial Outcomes

The following tables summarize the key efficacy and safety data from pivotal clinical trials evaluating **paromomycin** combination therapies.

Table 1: Efficacy of **Paromomycin** Combination Therapies in Clinical Trials

Treatmen t Regimen	Study/Tri al Identifier	Geograph ic Region	No. of Patients	Definitive Cure Rate (6-month follow- up)	Treatmen t Duration	Referenc e
Paromomy cin + Miltefosine (PM/MF)	NCT03129 646	Eastern Africa	170 (mITT)	91.2%	14 days	[1][2]
Sodium Stibogluco nate + Paromomy cin (SSG/PM)	NCT03129 646	Eastern Africa	170 (mITT)	91.8%	17 days	[1][2]
Liposomal Amphoteric in B + Paromomy cin	-	Banglades h	171	99.4%	11 days	[3]
Miltefosine + Paromomy cin	-	Banglades h	185	97.9%	10 days	[3]
Liposomal Amphoteric in B (monothera py)	-	Banglades h	185	98.1%	Single dose	[3]
Aminosidin e (Paromom ycin) 20 mg/kg/day	-	North Bihar, India	30	97%	21 days	[4]

Sodium					
Stibogluco nate 20 mg/kg/day	North Bihar, India	30	63%	30 days	[4]

mITT: modified intention-to-treat

Table 2: Safety Profile of **Paromomycin** Combination Therapies

Treatment Regimen	Common Adverse Drug Reactions	Serious Adverse Events (Drug- Related)	Key Safety Advantages	Reference
Paromomycin + Miltefosine (PM/MF)	Vomiting (MF-related), injection site pain (PM-related), hypoacusis (PM-related)	4 out of 18 SAEs reported were study drug-related.	No risk of SSG- associated cardiotoxicity, shorter treatment, fewer injections.	[1][2][5]
Sodium Stibogluconate + Paromomycin (SSG/PM)	SSG-related cardiotoxicity (6.5% of patients), injection site pain.	One death judged due to SSG-related cardiotoxicity.	-	[1][5]
Liposomal Amphotericin B + Paromomycin	Generally well-tolerated.	-	Shorter duration than SSG-based therapies.	[3]
Miltefosine + Paromomycin	Vomiting and diarrhea (miltefosine-related).	3 drug-related SAEs, all resolved.	All-oral or oral- injectable combination avoids toxicities of SSG and amphotericin B.	[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for key studies.

Phase III Non-Inferiority Trial of PM/MF vs. SSG/PM in Eastern Africa (NCT03129646)

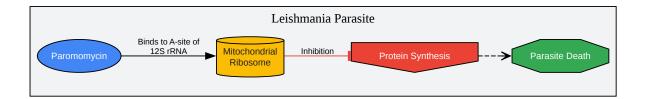
- Study Design: An open-label, randomized, controlled, non-inferiority trial conducted in Ethiopia, Kenya, Sudan, and Uganda.[1][5]
- Participants: Included adults and children aged 4-60 years with primary visceral leishmaniasis, confirmed by microscopy of spleen, bone marrow, or lymph node aspirates. Patients with HIV co-infection or severe concomitant diseases were excluded.[1][5]
- Interventions:
 - PM/MF Arm: Paromomycin 20 mg/kg/day intramuscularly and an allometric dose of miltefosine orally for 14 days.[1][2]
 - SSG/PM Arm: Sodium stibogluconate 20 mg/kg/day and paromomycin 15 mg/kg/day,
 both intramuscularly, for 17 days.[1][2]
- Primary Endpoint: Definitive cure at 6 months' follow-up, defined as the absence of clinical signs and symptoms of VL and no requirement for rescue medication.[1][5]
- Safety Assessment: Monitoring and reporting of all adverse events (AEs) and serious adverse events (SAEs). Specific monitoring for cardiotoxicity in the SSG/PM arm.[1][5]

Randomized Controlled Trial of Aminosidine vs. Sodium Stibogluconate in India

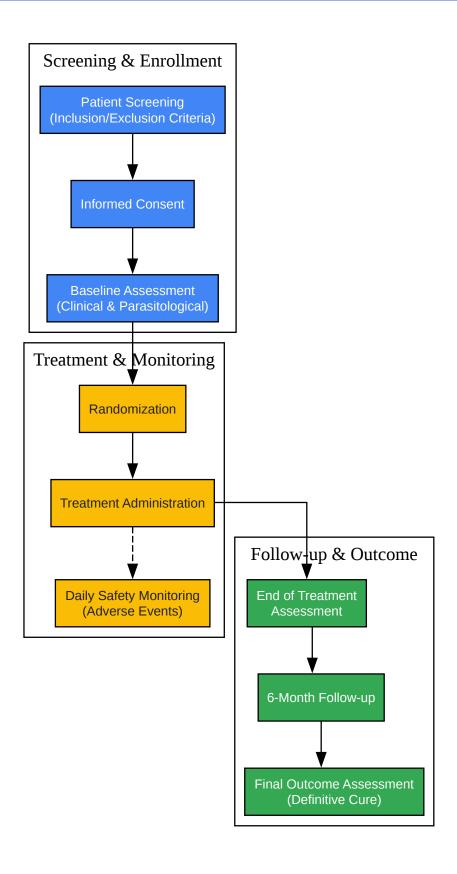
- Study Design: A randomized, unblinded, controlled trial with a 180-day follow-up period.[4]
- Participants: Individuals aged 5-50 years with clinical signs of VL and confirmed amastigotes in spleen or bone marrow aspirates.[4]

• Interventions:

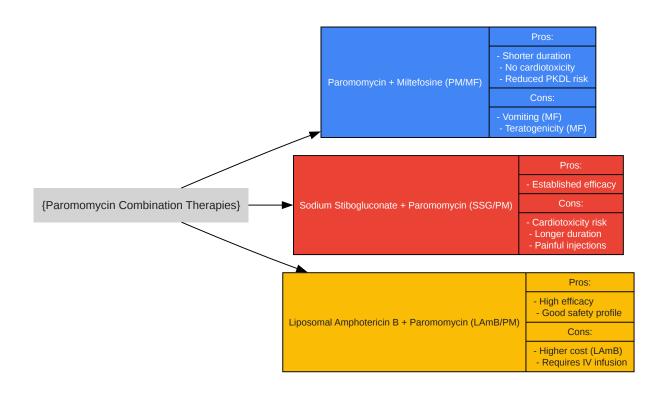
- Aminosidine Arms: Three different daily doses (12, 16, and 20 mg/kg) for 21 days.[4]
- SSG Arm: Sodium stibogluconate 20 mg/kg/day for 30 days.[4]
- Outcome Measures:
 - Efficacy: Parasite count, spleen size, fever, body weight, hemoglobin concentration, white cell count, platelet count, and serum albumin concentration.
 - Safety: Liver and renal function tests, and reports of adverse events.[4]


Visualizing Mechanisms and Processes

To better illustrate the complex interactions and workflows, the following diagrams are provided in DOT language.


Signaling Pathway of Paromomycin's Antileishmanial Action

The precise mechanism of **paromomycin** against Leishmania is not fully elucidated but is understood to involve the inhibition of protein synthesis.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Efficacy and safety of 14-day treatment with paromomycin and miltefosine for primary visceral leishmaniasis in eastern Africa: non-inferiority trial | Conference Material / Abstract | MSF Science Portal [scienceportal.msf.org]
- 2. Paromomycin and Miltefosine Combination as an Alternative to Treat Patients With Visceral Leishmaniasis in Eastern Africa: A Randomized, Controlled, Multicountry Trial PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of short course combination regimens with AmBisome, miltefosine and paromomycin for the treatment of visceral leishmaniasis (VL) in Bangladesh PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomised controlled trial of aminosidine (paromomycin) v sodium stibogluconate for treating visceral leishmaniasis in North Bihar, India PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceportal.msf.org [scienceportal.msf.org]
- To cite this document: BenchChem. [Paromomycin Combination Therapies for Visceral Leishmaniasis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158545#paromomycin-in-combination-therapy-for-visceral-leishmaniasis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com